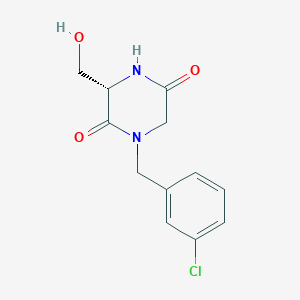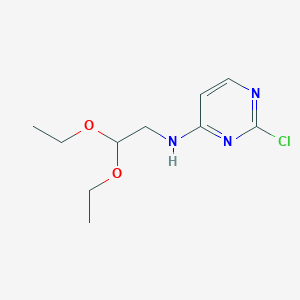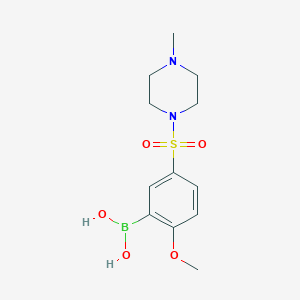
6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, which are key structural fragments of antiviral agents, often involves the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of pyrimidine derivatives . It is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .科学的研究の応用
Synthesis and Chemical Properties
- Pyrimidine derivatives, including those with trifluoromethyl and difluoroethoxy groups, are synthesized through various chemical reactions, such as Michael-like 1,4-conjugate hydrocyanation and reactions with trimethylsilyl cyanide. These processes are significant for generating new trifluoromethylated analogues with potential applications in medicinal chemistry and materials science (Sukach et al., 2015).
Structural Analysis and Characterization
- Detailed structural analysis using techniques such as NMR, FTIR, and X-ray crystallography helps in understanding the molecular conformation, stability, and electronic properties of pyrimidine derivatives. This information is crucial for designing compounds with desired physical and chemical properties for specific applications (Bogunovic et al., 2000).
Applications in Nonlinear Optics and Electronics
- Pyrimidine derivatives exhibit promising applications in nonlinear optics (NLO) and electronics due to their significant electronic and optical properties. Studies on thiopyrimidine derivatives, for example, highlight their potential in optoelectronic applications and as materials for NLO applications, which are critical for developing new technologies in telecommunications and computing (Hussain et al., 2020).
Potential in Drug Development
- The synthesis of pyrimidine derivatives with specific functional groups opens avenues for exploring their biological activities and potential therapeutic applications. For instance, the synthesis and characterization of novel aromatic poly(amide-imide)s based on pyrimidine derivatives indicate their utility in developing new materials with potential biomedical applications (Behniafar & Banihashemi, 2004).
Molecular Interactions and Supramolecular Assemblies
- Pyrimidine derivatives play a significant role in the formation of supramolecular assemblies through hydrogen bonding and other non-covalent interactions. These interactions are pivotal in the design and synthesis of molecular complexes with specific functions, which have implications in material science, catalysis, and drug delivery systems (Fonari et al., 2004).
特性
IUPAC Name |
6-(2,2-difluoroethoxy)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-5(9)2-14-6-1-4(7(12)13)10-3-11-6/h1,3,5H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRVRJAQYQMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)


![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)

![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)

![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)



![methyl({[1-(oxan-4-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531366.png)
![4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531368.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1531369.png)